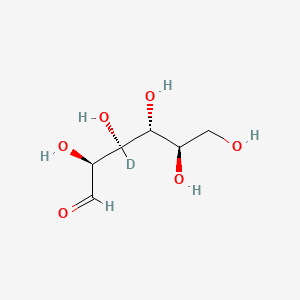

D-Mannose-d

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5D |

InChI Key |

GZCGUPFRVQAUEE-KPHNYKJQSA-N |

Isomeric SMILES |

[2H][C@@]([C@@H](C=O)O)([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources and Biosynthesis of D-Mannose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide with significant implications for human health, particularly in the prevention of urinary tract infections and its emerging roles in immunomodulation. This technical guide provides a comprehensive overview of the natural sources of D-mannose, detailing its quantitative presence in various foods. Furthermore, it elucidates the key biosynthetic pathways of D-mannose in both prokaryotic and eukaryotic systems, with a focus on enzymatic conversions. This document also furnishes detailed experimental protocols for the extraction, quantification, and enzymatic synthesis of D-mannose, alongside a discussion of the signaling pathways that are influenced by this versatile sugar. The guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and nutritional science.

Natural Sources of D-Mannose

D-mannose is found in a variety of natural sources, including fruits, vegetables, and plant-derived products. While often present in small quantities as a free monosaccharide, it is more commonly found as a constituent of polysaccharides like mannans, glucomannans, and galactomannans.[1]

Quantitative Data on D-Mannose in Natural Sources

The concentration of D-mannose can vary significantly depending on the plant species, maturity, and environmental conditions. The following table summarizes the reported quantitative data for D-mannose in several natural sources.

| Natural Source | D-Mannose Content (mg/100g) | Analytical Method | Reference(s) |

| Cranberries | High concentration (exact value varies) | Not specified | [2] |

| Apples | 40 - 80 (fresh flesh) | Not specified | |

| Peaches | Present in high amounts | Not specified | [3] |

| Oranges | Present in high amounts | Not specified | [3] |

| Blueberries | Present in high amounts | Not specified | [4] |

| Grapes | Present | Not specified | [5] |

| Watermelon | Present | ||

| Mangoes | 0 - 30 (fresh) | Not specified | |

| Green Beans | Present | Not specified | |

| Cabbage | Present | Not specified | [5] |

| Broccoli | Present | Not specified | |

| Tomatoes | Present in smaller quantities | Not specified | |

| Turnips | Present in smaller quantities | Not specified | |

| Aloe Vera | Present in smaller quantities | Not specified | |

| Seaweed | Present | ||

| Spent Coffee Grounds | up to 21,200 | Not specified |

Note: The data presented are based on available literature and may vary. Further quantitative analysis using standardized methods is recommended for precise quantification.

Biosynthesis of D-Mannose

The biosynthesis of D-mannose is a fundamental metabolic process occurring in a wide range of organisms, from bacteria to humans. The primary pathways involve the enzymatic conversion of other hexoses, predominantly D-fructose and D-glucose.

Enzymatic Conversion from D-Fructose and D-Glucose

The most common and industrially relevant method for D-mannose biosynthesis is the enzymatic isomerization or epimerization of more abundant monosaccharides.

-

Isomerization of D-Fructose: D-mannose can be synthesized from D-fructose through the action of D-mannose isomerase (MIase) (EC 5.3.1.7). This enzyme catalyzes the reversible conversion of D-fructose to D-mannose.

-

Epimerization of D-Glucose: The conversion of D-glucose to D-mannose is achieved through a two-step enzymatic process or by direct epimerization.

-

Two-step conversion: D-glucose is first isomerized to D-fructose by D-glucose isomerase (GIase) , which is then converted to D-mannose by D-lyxose isomerase (LIase) or D-mannose isomerase .

-

Direct epimerization: Cellobiose 2-epimerase (CEase) can directly catalyze the epimerization of D-glucose at the C-2 position to yield D-mannose.

-

These enzymatic conversions are attractive for industrial production due to their high specificity and mild reaction conditions, which minimize the formation of by-products.

Biosynthesis Pathway in Plants (Ascorbate Precursor)

In plants, D-mannose is a key intermediate in the D-mannose/L-galactose pathway, which is a major route for the biosynthesis of ascorbic acid (Vitamin C). This pathway starts from D-glucose-6-phosphate and involves a series of enzymatic reactions to produce L-ascorbic acid, with GDP-D-mannose being a critical precursor.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of D-mannose.

Extraction of D-Mannose from Plant Material

Objective: To extract D-mannose from a plant source rich in mannans (e.g., spent coffee grounds, palm kernel).

Methodology: Acid Hydrolysis followed by Solvent Extraction

-

Sample Preparation: Dry the plant material at 60°C until a constant weight is achieved. Grind the dried material into a fine powder using a laboratory mill.

-

Acid Hydrolysis:

-

Suspend the powdered plant material in 3% (v/v) sulfuric acid at a solid-to-liquid ratio of 1:10 (w/v).

-

Heat the suspension at 121°C for 60 minutes in an autoclave to hydrolyze the mannans into monosaccharides.

-

Cool the mixture to room temperature and neutralize it with calcium carbonate until the pH reaches 5.0-6.0.

-

Centrifuge the mixture at 5000 x g for 15 minutes to remove the solid residue (calcium sulfate and unhydrolyzed material).

-

-

Solvent Extraction and Purification:

-

Concentrate the supernatant under reduced pressure using a rotary evaporator.

-

Add ethanol to the concentrated extract to a final concentration of 80% (v/v) to precipitate remaining polysaccharides and proteins.

-

Centrifuge at 5000 x g for 15 minutes and collect the supernatant.

-

Further purify the supernatant using column chromatography with activated charcoal or a suitable ion-exchange resin to remove pigments and other impurities.

-

Elute the D-mannose with water and collect the fractions.

-

Analyze the fractions for D-mannose content using a suitable quantification method.

-

Quantification of D-Mannose

Objective: To accurately quantify the concentration of D-mannose in an extracted sample.

Methodology: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector and a carbohydrate-specific anion-exchange column (e.g., CarboPac™ PA1).

-

Sample Preparation:

-

Filter the extracted and purified sample through a 0.22 µm syringe filter.

-

Dilute the sample with ultrapure water to a concentration within the linear range of the standard curve.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) in ultrapure water. A typical gradient might start with a low concentration of NaOH (e.g., 20 mM) and ramp up to a higher concentration, with a subsequent NaOAc gradient for eluting more strongly retained carbohydrates.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 - 25 µL.

-

-

Detection: Pulsed amperometric detection using a gold working electrode with a standard quadruple-potential waveform for carbohydrates.

-

Quantification:

-

Prepare a series of D-mannose standards of known concentrations.

-

Generate a standard curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of D-mannose in the sample by interpolating its peak area on the standard curve.

-

Enzymatic Synthesis of D-Mannose from D-Fructose

Objective: To synthesize D-mannose from D-fructose using D-lyxose isomerase.

Methodology:

-

Enzyme Preparation: Obtain or purify D-lyxose isomerase from a microbial source (e.g., a recombinant E. coli strain overexpressing the enzyme). Determine the enzyme activity.

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

D-fructose (substrate): e.g., 400 g/L in 50 mM phosphate buffer (pH 7.0).

-

D-lyxose isomerase: e.g., 25 U/mL.

-

Co-factor (if required): e.g., 1 mM CoCl₂.

-

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 65°C) with gentle agitation.

-

-

Reaction Monitoring:

-

Take aliquots of the reaction mixture at different time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

-

Stop the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 10 minutes) or by adding a denaturing agent.

-

Analyze the concentration of D-mannose and D-fructose in the aliquots using HPAEC-PAD or another suitable method.

-

-

Product Purification:

-

Once the reaction has reached equilibrium or the desired conversion is achieved, terminate the reaction.

-

Purify the D-mannose from the reaction mixture using chromatographic techniques (e.g., simulated moving bed chromatography) to separate it from the remaining D-fructose and other reaction components.

-

Phosphomannose Isomerase (PMI) Activity Assay

Objective: To determine the enzymatic activity of phosphomannose isomerase.

Methodology: Coupled Spectrophotometric Assay

-

Principle: The activity of PMI is measured by coupling the formation of its product, fructose-6-phosphate, to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH) and phosphoglucose isomerase (PGI). The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the PMI activity.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

Substrate: 10 mM Mannose-6-phosphate.

-

Coupling Enzymes: Phosphoglucose isomerase (PGI) and Glucose-6-phosphate dehydrogenase (G6PDH).

-

Co-factor: 2 mM NADP⁺.

-

Enzyme Sample: A solution containing phosphomannose isomerase.

-

-

Procedure:

-

In a cuvette, mix the assay buffer, NADP⁺, PGI, and G6PDH.

-

Add the enzyme sample and incubate for 2-3 minutes at 25°C to allow for the reaction of any contaminating hexose phosphates.

-

Initiate the reaction by adding the mannose-6-phosphate substrate.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance (ΔA340/min).

-

Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH formation, which is equivalent to the rate of mannose-6-phosphate conversion. One unit of PMI activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of mannose-6-phosphate to fructose-6-phosphate per minute under the specified conditions.

-

Signaling Pathways

D-mannose not only serves as a metabolic intermediate but also influences various cellular signaling pathways, impacting processes such as immune regulation and metabolism.

TGF-β Signaling in Immune Regulation

D-mannose has been shown to promote the differentiation of regulatory T cells (Tregs) by activating the Transforming Growth Factor-beta (TGF-β) signaling pathway. This occurs through the upregulation of integrin αvβ8 and the generation of reactive oxygen species (ROS), which collectively lead to the activation of latent TGF-β.

PI3K/AKT Signaling in Metabolism

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cellular growth, proliferation, and metabolism. D-mannose has been observed to modulate this pathway, for instance, by inhibiting adipogenesis through the downregulation of key components of the PI3K/AKT pathway.

Mandatory Visualizations

Biosynthesis of D-Mannose from D-Fructose and D-Glucose

Caption: Enzymatic conversion of D-Glucose and D-Fructose to D-Mannose.

Mammalian D-Mannose Metabolism

Caption: Overview of D-Mannose metabolism in mammalian cells.

Experimental Workflow for D-Mannose Quantification

Caption: Workflow for extraction and quantification of D-Mannose.

Conclusion

This technical guide has provided a detailed overview of the natural sources and biosynthesis of D-mannose, tailored for a scientific audience. The compilation of quantitative data, detailed experimental protocols, and visual representations of metabolic and signaling pathways serves as a robust resource for researchers. The methodologies outlined for extraction, quantification, and synthesis offer practical guidance for laboratory work. Furthermore, the elucidation of D-mannose's role in cellular signaling opens avenues for further investigation into its therapeutic potential beyond its established use in urinary tract health. As research in this area continues to evolve, a deeper understanding of D-mannose metabolism and its regulation will be crucial for harnessing its full potential in drug development and nutritional science.

References

- 1. D-Mannose Foods, Benefits, Side Effects, UTI Treatment [nutrientsreview.com]

- 2. instituteforfunctionalhealth.com [instituteforfunctionalhealth.com]

- 3. D-Mannose: Uses and Risks [webmd.com]

- 4. Kelcey's Nutrition Centre | Your Local Health Food Store in East City [kelceysnutrition.com]

- 5. augmentlifeshop.com [augmentlifeshop.com]

The Metabolic Crossroads of D-Mannose in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannose, a C-2 epimer of glucose, is a monosaccharide that plays a critical role in various physiological processes within mammalian cells, extending beyond its function as a simple energy source. Its metabolism is intricately linked to vital cellular functions, most notably protein glycosylation, and is increasingly recognized for its immunomodulatory and anti-cancer properties. This technical guide provides an in-depth exploration of the core metabolic pathways of D-mannose, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes to support researchers and professionals in drug development.

Core Metabolic Pathways of D-Mannose

The metabolic journey of D-mannose in mammalian cells begins with its transport across the plasma membrane, primarily through glucose transporters (GLUTs). Once inside the cell, D-mannose is shunted into one of two major pathways: glycolysis or glycosylation. The commitment to either pathway is determined by a series of enzymatic reactions.

Phosphorylation: The Entry Point

Upon entering the cell, D-mannose is first phosphorylated to D-mannose-6-phosphate (M6P) by hexokinase (HK) , the same enzyme that phosphorylates glucose. This initial step is crucial as it traps mannose within the cell and prepares it for subsequent metabolic conversions.

Isomerization for Glycolysis

The majority of M6P is isomerized to fructose-6-phosphate (F6P) by the enzyme phosphomannose isomerase (MPI) . F6P is a key intermediate in the glycolytic pathway, and its production from mannose allows the cell to utilize this sugar for energy production through the same catabolic route as glucose.[1]

The Glycosylation Branch: Synthesis of Activated Mannose Donors

A smaller but functionally critical portion of M6P is diverted towards the synthesis of activated mannose donors required for glycosylation. This branch of the pathway involves two key steps:

-

Conversion to Mannose-1-Phosphate: Phosphomannomutase (PMM) , specifically the PMM2 isoform in most tissues, catalyzes the conversion of M6P to D-mannose-1-phosphate (M1P).[2][3] This reversible reaction is a critical checkpoint for the glycosylation pathway.[4]

-

Activation to GDP-Mannose: M1P is then activated to guanosine diphosphate-mannose (GDP-mannose) by the enzyme GDP-mannose pyrophosphorylase (GMPP) . This reaction utilizes guanosine triphosphate (GTP) as an energy source. GDP-mannose is a primary donor of mannose for the synthesis of N-linked glycans, O-linked glycans, and GPI anchors.

Synthesis of Dolichol-Phosphate-Mannose

GDP-mannose also serves as the precursor for another essential mannose donor, dolichol-phosphate-mannose (Dol-P-Man). This lipid-linked sugar is synthesized by dolichol-phosphate mannosyltransferase (DPM) and is crucial for specific mannosylation steps in the endoplasmic reticulum during N-glycan synthesis and GPI anchor assembly.

Quantitative Data on D-Mannose Metabolism

The efficiency and flux through the different branches of D-mannose metabolism are governed by the kinetic properties of the involved enzymes and the intracellular concentrations of the metabolites.

Table 1: Kinetic Parameters of Key Enzymes in D-Mannose Metabolism

| Enzyme | Substrate | Km | Vmax | Mammalian Source | Reference |

| Hexokinase (HK) | D-Mannose | ~30-70 µM (Kuptake for transporter) | Not specified | Human fibroblasts | [5] |

| D-Mannose | Higher affinity than β-anomer | Lower than β-anomer | Rat parotid/pancreatic islets | [6] | |

| Phosphomannose Isomerase (PMI) | Fructose-6-Phosphate | 0.15 mM | 7.78 µmol/(min·mg) | Not specified | [7] |

| Phosphomannomutase 1 (PMM1) | α-D-Mannose-1-Phosphate | kcat/Km ≈ 10^5 M⁻¹s⁻¹ | - | Human | [8] |

| Phosphomannomutase 2 (PMM2) | α-D-Mannose-1-Phosphate | kcat/Km ≈ 10^5 M⁻¹s⁻¹ | - | Human | [8] |

| Mannose-1-Phosphate | - | Converts ~20x faster than glucose-1-phosphate | Human (recombinant) | [2][3] | |

| GDP-Mannose Pyrophosphorylase (GMPP) | - | - | - | - | - |

Table 2: Intracellular Concentrations of D-Mannose Metabolites

| Metabolite | Concentration | Cell/Tissue Type | Reference |

| D-Mannose (Plasma) | ~50 µM | Human | [9] |

| GDP-Mannose | 0.02 ± 0.01 mM | Human brain | [10] |

| 8.82 ± 3.02 pmol/10⁶ cells | PMM2-CDG patient PBMCs | [11] | |

| ~200-300 µM (in vitro synthesis) | - | [12] | |

| Mannose-6-Phosphate | <1 mM (inhibits NCMC) | Human | [13][14] |

Signaling Pathways Influenced by D-Mannose Metabolism

Recent research has highlighted the significant impact of D-mannose metabolism on key cellular signaling pathways, implicating it in processes beyond glycosylation and central carbon metabolism.

PI3K/Akt/mTOR Signaling Pathway

D-mannose has been shown to regulate lipid metabolism in hepatocytes by modulating the PI3K/Akt/mTOR signaling pathway . In the context of alcoholic liver disease, D-mannose supplementation can suppress the ethanol-induced activation of this pathway, leading to an anti-steatosis effect.[15][16][17] This suggests a potential therapeutic role for D-mannose in metabolic disorders. D-mannose has also been found to reduce adipogenesis by inhibiting the PI3K/AKT signaling pathway.[18]

TGF-β Signaling Pathway

D-mannose can induce the generation of regulatory T cells (Tregs) by enhancing transforming growth factor-beta (TGF-β) signaling .[19][20][21] This occurs through the activation of latent TGF-β, a process mediated by increased reactive oxygen species (ROS) and the upregulation of integrin αvβ8.[19][20][21] This immunomodulatory function of D-mannose opens avenues for its use in autoimmune and inflammatory conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of D-mannose metabolism. Below are outlines for key experimental protocols.

Hexokinase (HK) Activity Assay (Coupled Spectrophotometric)

This assay measures the phosphorylation of mannose to mannose-6-phosphate by coupling the reaction to the reduction of NADP⁺, which can be monitored spectrophotometrically at 340 nm.

Principle:

-

Hexokinase: D-Mannose + ATP → Mannose-6-Phosphate + ADP

-

Phosphomannose Isomerase (auxiliary enzyme): Mannose-6-Phosphate → Fructose-6-Phosphate

-

Phosphoglucose Isomerase (auxiliary enzyme): Fructose-6-Phosphate → Glucose-6-Phosphate

-

Glucose-6-Phosphate Dehydrogenase (coupling enzyme): Glucose-6-Phosphate + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH + H⁺

Materials:

-

Tris-HCl buffer (pH 7.5)

-

ATP solution

-

MgCl₂ solution

-

NADP⁺ solution

-

D-Mannose solution

-

Phosphomannose Isomerase

-

Phosphoglucose Isomerase

-

Glucose-6-Phosphate Dehydrogenase

-

Cell or tissue lysate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and NADP⁺.

-

Add the auxiliary enzymes (phosphomannose isomerase and phosphoglucose isomerase) and the coupling enzyme (glucose-6-phosphate dehydrogenase).

-

Add the cell or tissue lysate to the reaction mixture.

-

Initiate the reaction by adding the D-mannose solution.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the rate of NADPH formation, which is proportional to the hexokinase activity.

For a detailed protocol, refer to assay kits from suppliers like Sigma-Aldrich (ab211103) or Cell Biolabs (MET-5018).[22][23]

Phosphomannose Isomerase (PMI) Activity Assay (Coupled Spectrophotometric)

This assay measures the isomerization of mannose-6-phosphate to fructose-6-phosphate.

Principle:

-

Phosphomannose Isomerase: Mannose-6-Phosphate → Fructose-6-Phosphate

-

Phosphoglucose Isomerase (auxiliary enzyme): Fructose-6-Phosphate → Glucose-6-Phosphate

-

Glucose-6-Phosphate Dehydrogenase (coupling enzyme): Glucose-6-Phosphate + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH + H⁺

Materials:

-

HEPES buffer (pH 7.1)

-

MgCl₂ solution

-

NADP⁺ solution

-

D-Mannose-6-Phosphate solution

-

Phosphoglucose Isomerase

-

Glucose-6-Phosphate Dehydrogenase

-

Cell or tissue lysate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl₂, and NADP⁺.

-

Add the auxiliary and coupling enzymes.

-

Add the cell or tissue lysate.

-

Start the reaction by adding D-mannose-6-phosphate.

-

Monitor the increase in absorbance at 340 nm.

-

The rate of NADPH production reflects the PMI activity.

For a detailed protocol, refer to publications such as Leukocyte Phosphomannomutase and Phosphomannose Isomerase Activity in an Indian Cohort.[24]

Phosphomannomutase (PMM) Activity Assay (Coupled Spectrophotometric)

This assay measures the conversion of mannose-1-phosphate to mannose-6-phosphate.

Principle:

-

Phosphomannomutase: Mannose-1-Phosphate → Mannose-6-Phosphate

-

Phosphomannose Isomerase (auxiliary enzyme): Mannose-6-Phosphate → Fructose-6-Phosphate

-

Phosphoglucose Isomerase (auxiliary enzyme): Fructose-6-Phosphate → Glucose-6-Phosphate

-

Glucose-6-Phosphate Dehydrogenase (coupling enzyme): Glucose-6-Phosphate + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH + H⁺

Materials:

-

HEPES buffer (pH 7.1)

-

MgCl₂ solution

-

NADP⁺ solution

-

D-Mannose-1-Phosphate solution

-

Glucose-1,6-bisphosphate (activator)

-

Phosphomannose Isomerase

-

Phosphoglucose Isomerase

-

Glucose-6-Phosphate Dehydrogenase

-

Cell or tissue lysate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl₂, NADP⁺, and glucose-1,6-bisphosphate.

-

Add the auxiliary and coupling enzymes.

-

Add the cell or tissue lysate.

-

Initiate the reaction with D-mannose-1-phosphate.

-

Monitor the increase in absorbance at 340 nm.

-

The rate of NADPH formation is proportional to PMM activity.

For a detailed protocol, refer to publications like Abnormal synthesis of mannose 1-phosphate derived carbohydrates in carbohydrate-deficient glycoprotein syndrome type I fibroblasts with phosphomannomutase deficiency.[25]

GDP-Mannose Pyrophosphorylase (GMPP) Assay (HPLC-based)

This method directly measures the formation of GDP-mannose from mannose-1-phosphate and GTP.

Principle: The reaction mixture is incubated, and the product, GDP-mannose, is separated and quantified using high-performance liquid chromatography (HPLC).

Materials:

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂ solution

-

Dithiothreitol (DTT)

-

D-Mannose-1-Phosphate solution

-

GTP solution

-

Purified GMPP enzyme or cell lysate

-

HPLC system with an anion-exchange column

-

UV detector (254 nm)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, mannose-1-phosphate, and GTP.

-

Add the enzyme source (purified GMPP or lysate).

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by boiling or adding acid).

-

Centrifuge to remove precipitated protein.

-

Inject the supernatant onto the HPLC column.

-

Separate the nucleotides using an appropriate gradient.

-

Quantify the GDP-mannose peak area by monitoring absorbance at 254 nm and compare it to a standard curve.

For a detailed protocol, refer to publications such as Method for the determination of cellular levels of guanosine-5'-diphosphate-mannose based on a weak interaction with concanavalin A at low pH.[6]

Visualizations of Metabolic and Signaling Pathways

D-Mannose Metabolic Pathways

Caption: Core metabolic pathways of D-mannose in mammalian cells.

D-Mannose and PI3K/Akt/mTOR Signaling

Caption: D-Mannose inhibits the PI3K/Akt/mTOR pathway in hepatocytes.

D-Mannose and TGF-β Signaling

Caption: D-Mannose promotes Treg differentiation via TGF-β activation.

Conclusion

The metabolic pathways of D-mannose are at a critical juncture between energy metabolism and the intricate processes of glycosylation. Understanding the quantitative aspects of these pathways and the signaling networks they influence is paramount for leveraging D-mannose as a therapeutic agent. This guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of D-mannose metabolism in mammalian cells. Further research into the precise regulation of these pathways will undoubtedly uncover new opportunities for therapeutic intervention in a range of diseases.

References

- 1. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]

- 2. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphomannomutase - Wikipedia [en.wikipedia.org]

- 5. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Method for the determination of cellular levels of guanosine-5'-diphosphate-mannose based on a weak interaction with concanavalin A at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The structural basis of the molecular switch between phosphatase and mutase functions of human phosphomannomutase 1 under ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 31 P-MRS of healthy human brain: Measurement of guanosine diphosphate mannose at 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeted metabolomic evaluation of peripheral blood mononucleated cells from patients with PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mannose 6-, fructose 1-, and fructose 6-phosphates inhibit human natural cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease [frontiersin.org]

- 18. D-mannose reduces adipogenesis by inhibiting the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research.manchester.ac.uk [research.manchester.ac.uk]

- 20. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. D-mannose induces regulatory T cells and suppresses immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. abcam.cn [abcam.cn]

- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 24. Leukocyte Phosphomannomutase and Phosphomannose Isomerase Activity in an Indian Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

The Central Role of D-Mannose in N-Linked Glycosylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-linked glycosylation is a critical post-translational modification impacting protein folding, stability, trafficking, and function. This process is fundamentally dependent on the monosaccharide D-mannose. Mannose serves as a key building block for the dolichol-linked oligosaccharide (LLO) precursor, which is transferred en bloc to nascent polypeptides in the endoplasmic reticulum (ER). Furthermore, the mannose residues within the N-glycan structure are pivotal for the ER's quality control system, which ensures that only correctly folded proteins are trafficked out of the ER. Dysregulation of mannose metabolism or its incorporation into glycans leads to a class of severe multi-systemic disorders known as Congenital Disorders of Glycosylation (CDG). This technical guide provides an in-depth examination of the biochemical pathways involving D-mannose in N-linked glycosylation, summarizes key quantitative data, details relevant experimental protocols, and illustrates the core processes through pathway and workflow diagrams.

D-Mannose Metabolism and Activation for Glycosylation

The journey of D-mannose from its entry into the cell to its incorporation into a glycoprotein is a multi-step enzymatic process. While cells can synthesize mannose from glucose, direct uptake of extracellular mannose is a highly efficient route for glycosylation.[1] In mammalian cells, the vast majority (95-98%) of intracellular mannose is catabolized for energy via glycolysis, with only about 2% being shunted into glycosylation pathways.[2]

The core pathway involves the conversion of D-mannose into two activated sugar donors: GDP-mannose and dolichol-phosphate-mannose (Dol-P-Man) .

-

Phosphorylation: Upon entering the cell, D-mannose is phosphorylated by Hexokinase (HK) to produce mannose-6-phosphate (Man-6-P).

-

Isomerization to Man-1-P: Phosphomannomutase 2 (PMM2) catalyzes the isomerization of mannose-6-phosphate to mannose-1-phosphate (Man-1-P).[3] This is a critical, regulated step; defects in PMM2 are the cause of PMM2-CDG (formerly CDG-Ia), the most common congenital disorder of glycosylation.[4]

-

Synthesis of GDP-Mannose: GDP-mannose pyrophosphorylase (GMPP) activates mannose-1-phosphate by reacting it with GTP to form GDP-mannose , the primary mannose donor for the initial steps of LLO synthesis on the cytosolic side of the ER.

-

Synthesis of Dol-P-Man: For steps occurring within the ER lumen, a lipid-linked mannose donor is required. Dolichol-phosphate-mannose (DPM) synthase , a multi-subunit enzyme complex, catalyzes the transfer of mannose from GDP-mannose to a lipid carrier, dolichol-phosphate (Dol-P), forming Dol-P-Man .[5]

The pathway is tightly regulated, with the fate of Man-6-P being a key branch point, determined by the relative activities of PMM2 (directing to glycosylation) and phosphomannose isomerase (MPI), which converts Man-6-P to fructose-6-phosphate for glycolysis.[2]

The Role of Mannose in Dolichol-Linked Oligosaccharide (LLO) Synthesis

The N-linked glycan is pre-assembled as a 14-sugar oligosaccharide (Glc₃Man₉GlcNAc₂) on a dolichol phosphate lipid carrier embedded in the ER membrane.[6] D-mannose is the most abundant monosaccharide in this precursor, accounting for nine of the fourteen residues. The assembly is a highly ordered process occurring on both the cytosolic and luminal faces of the ER membrane.

-

Cytosolic Phase: The synthesis begins on the cytosolic face of the ER. Two N-acetylglucosamine (GlcNAc) residues are added, followed by five mannose residues. These first five mannose units are transferred directly from GDP-mannose .

-

Translocation: The resulting Man₅GlcNAc₂-PP-Dol intermediate is flipped across the ER membrane into the lumen by a flippase.

-

Luminal Phase: Within the ER lumen, the LLO is completed by the addition of four more mannose residues and three terminal glucose residues. The mannose donor for this luminal phase is Dol-P-Man .[5]

-

Transfer to Protein: The completed Glc₃Man₉GlcNAc₂-PP-Dol precursor is transferred en bloc by the oligosaccharyltransferase (OST) complex to a specific asparagine (Asn) residue within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide.[6]

Mannose as a Signal in ER Quality Control: The Calnexin/Calreticulin Cycle

Once transferred to the protein, the N-glycan acts as a signaling molecule for the ER's protein folding quality control machinery.[7] This process, known as the calnexin/calreticulin cycle, relies on the precise trimming of terminal glucose and specific mannose residues.

-

Glucose Trimming: Immediately after transfer, Glucosidase I and Glucosidase II remove the outer two of the three terminal glucose residues.[8]

-

Chaperone Binding: The resulting monoglucosylated glycan (Glc₁Man₉GlcNAc₂) is recognized and bound by the lectin chaperones calnexin (CNX) and calreticulin (CRT) .[9] These chaperones prevent protein aggregation and assist in proper folding.

-

Release and Folding Check: Glucosidase II removes the final glucose, releasing the glycoprotein from CNX/CRT. At this point, the protein's folding status is assessed.

-

Correctly Folded: If the protein is properly folded, it is allowed to exit the ER and proceed to the Golgi for further processing.

-

Incorrectly Folded: If the protein remains misfolded, it is recognized by the enzyme UGGT (UDP-glucose:glycoprotein glucosyltransferase), which acts as a folding sensor. UGGT re-adds a single glucose residue, targeting the glycoprotein back to CNX/CRT for another folding attempt.[10]

-

-

Mannose Trimming and ERAD: If a protein fails to fold correctly after several cycles, it is targeted for degradation. ER α-1,2-mannosidases slowly trim mannose residues from the Man₉GlcNAc₂ structure.[11][12] The resulting Man₈GlcNAc₂ or Man₇GlcNAc₂ structures are recognized by other ER lectins (e.g., OS-9), which targets the terminally misfolded protein for ER-associated degradation (ERAD).[7][13]

Quantitative Data Summary

The efficient functioning of the N-linked glycosylation pathway depends on the concentration of substrates and the kinetic properties of its key enzymes.

Table 1: Kinetic Parameters of Key Enzymes in Mannose Metabolism

| Enzyme | Gene | Substrate(s) | K_m | V_max | Notes |

| Phosphomannomutase 2 | PMM2 | Mannose-1-Phosphate | - | - | Converts Man-1-P ~20x more rapidly than Glc-1-P.[14] |

| Phosphomannose Isomerase | MPI | Fructose-6-Phosphate | 0.15 mM[15] | 7.78 µmol/(min·mg)[15] | Catalyzes the reversible interconversion of Man-6-P and Fru-6-P.[16] |

| DPM Synthase | DPM1/2/3 | GDP-Mannose, Dol-P | 240 nM[17] | - | Km for GDP-mannose is comparable to the 690 nM reported for rat liver DPM synthase.[17] |

Table 2: Physiological Concentrations and Metabolic Flux

| Parameter | Value | Tissue/System | Notes |

| Plasma D-Mannose | ~50 µM[2] | Human Plasma | Primarily derived from N-glycan processing and diet.[2] |

| Mannose Flux to Glycosylation | ~2%[2] | Mammalian Cells | The remaining 95-98% is directed to glycolysis via MPI.[2] |

| Mannose Contribution to N-Glycans | Up to 75%[1] | Human Hepatoma Cells | Under physiological conditions, exogenous mannose is preferred over glucose-derived mannose.[1] |

| PMM2 Activity (Controls) | 0.34 - 2.58 nmol/min/mg | Human Lymphocytes | Activity is significantly lower in PMM2-CDG patients (0.02-0.18 nmol/min/mg).[18] |

| MPI Activity (Controls) | 7 - 20 nmol/min/mg protein | Human Leukocytes | Activity does not vary significantly with age or gender.[19] |

Key Experimental Protocols

Metabolic Labeling with [2-³H]Mannose and HPLC Analysis

This method is used to track the synthesis and processing of N-linked glycans on glycoproteins.[20]

Protocol Outline:

-

Cell Culture: Grow cells (e.g., fibroblasts, HEK 293) to near confluency.

-

Starvation: Incubate cells in a glucose-free medium to deplete endogenous sugar pools.

-

Pulse Labeling: Replace the starvation medium with a glucose-free medium containing [2-³H]mannose (e.g., 400 µCi) and incubate for a defined period (e.g., 1 hour) to label newly synthesized glycans.[20]

-

Chase: (Optional) Remove the labeling medium and replace it with a complete medium containing non-radioactive sugars. Collect cells at various time points to track the processing (trimming) of the labeled glycans.

-

Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the glycoprotein of interest.

-

Glycan Release: Treat the immunoprecipitated protein with an enzyme like PNGase F or Endo H to cleave the N-linked glycans from the protein.

-

HPLC Separation: Separate the released radiolabeled oligosaccharides by high-performance liquid chromatography (HPLC). The separation is based on the size of the glycan (i.e., the number of mannose/glucose residues).

-

Detection and Quantification: Collect HPLC fractions and measure radioactivity using a scintillation counter. Plot counts per minute (cpm) against fraction number to generate a chromatogram. The amount of each glycan species (e.g., Man₉GlcNAc₂, Man₈GlcNAc₂) can be quantified.[20]

PMM and MPI Enzyme Activity Assays

Enzyme activity for PMM2 and MPI is often measured in patient-derived cells (leukocytes or fibroblasts) to diagnose CDGs. A coupled spectrophotometric assay is commonly used.[19][21]

Principle: The product of the PMM or MPI reaction (Mannose-6-Phosphate or Fructose-6-Phosphate) is converted through a series of enzymatic reactions that ultimately reduce NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH production is proportional to the enzyme activity.

Protocol Outline (PMM2 Assay):

-

Sample Preparation: Isolate leukocytes or culture fibroblasts from the patient and a healthy control. Prepare a cell extract (lysate).[19]

-

Reaction Mixture: Prepare a reaction buffer containing HEPES, MgCl₂, the substrate (Mannose-1-Phosphate), and an activator (Glucose-1,6-bisphosphate).[19]

-

Coupling Enzymes: Add the coupling enzymes to the mixture:

-

Initiation and Measurement: Add the cell extract to the reaction mixture to start the reaction. Measure the rate of increase in absorbance at 340 nm using a spectrophotometer, typically in a 96-well plate reader for high-throughput analysis.[21]

-

Calculation: Calculate the specific enzyme activity (e.g., in nmol/min/mg of protein) based on the rate of NADPH formation and the protein concentration of the cell extract.

Note: The MPI assay follows a similar principle but starts with Mannose-6-Phosphate as the substrate and requires fewer coupling enzymes.[19]

Diagnosis of CDG by Transferrin Isoelectric Focusing (TfIEF)

This is the gold-standard screening test for N-linked glycosylation disorders.[22] Transferrin, a serum protein, has two N-linked glycan chains that are normally capped with sialic acid residues. In many CDGs, incomplete LLO synthesis leads to one or both glycosylation sites being unoccupied. This loss of complete, negatively charged glycan chains alters the isoelectric point (pI) of the transferrin isoforms, which can be detected by isoelectric focusing.[23][24]

Protocol Outline:

-

Sample Collection: Obtain a serum sample from the patient.

-

Iron Saturation: Treat the serum sample with an iron solution to ensure all transferrin molecules are saturated with iron, which eliminates charge variability from this source.

-

Isoelectric Focusing (IEF): Load the treated sample onto an IEF gel, which contains a stable pH gradient.

-

Electrophoresis: Apply an electric current. Proteins migrate through the gel until they reach the pH that matches their isoelectric point (pI), at which point they have no net charge and stop moving.

-

Staining and Analysis: Stain the gel (e.g., with Coomassie blue) to visualize the protein bands.

-

Normal Pattern: Shows a dominant band corresponding to tetra-sialo-transferrin (fully glycosylated).

-

CDG Type I Pattern: Shows a characteristic increase in di-sialo and a-sialo-transferrin bands, corresponding to transferrin molecules missing one or both N-glycan chains, respectively.[22]

-

CDG Type II Pattern: Shows different abnormal patterns due to defects in glycan processing rather than LLO assembly.[24]

-

Conclusion

D-mannose is indispensable for N-linked glycosylation, serving not only as a primary structural component of the N-glycan but also as a critical signaling molecule in protein quality control. Its metabolic pathway is a key area of interest for understanding and diagnosing Congenital Disorders of Glycosylation. The experimental techniques outlined here—metabolic labeling, enzyme assays, and transferrin analysis—are foundational tools for researchers and clinicians in this field. A thorough understanding of these processes is essential for the development of therapeutic strategies, such as mannose supplementation for certain CDG subtypes, aimed at correcting defects in this vital cellular pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. A mutant of phosphomannomutase1 retains full enzymatic activity, but is not activated by IMP: Possible implications for the disease PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dolichol-phosphate mannose synthase: structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Linked Protein Glycosylation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-linked glycosylation and homeostasis of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Importance of glycosidases in mammalian glycoprotein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein quality control in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure and function of Class I alpha 1,2-mannosidases involved in glycoprotein synthesis and endoplasmic reticulum quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. Class I α-Mannosidases Are Required for N-Glycan Processing and Root Development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]

- 17. embopress.org [embopress.org]

- 18. researchgate.net [researchgate.net]

- 19. Leukocyte Phosphomannomutase and Phosphomannose Isomerase Activity in an Indian Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. repository.usmf.md [repository.usmf.md]

- 23. Transferrin Electrophoresis for diagnosis of CDGs (Also known as: Transferrin isoelectric focusing, TfIEF) [heftpathology.com]

- 24. southtees.nhs.uk [southtees.nhs.uk]

The intricate journey of D-mannose into the cell: A technical guide to uptake and transport mechanisms

For researchers, scientists, and drug development professionals, understanding the cellular uptake and transport of D-mannose is critical for harnessing its therapeutic potential. This in-depth technical guide delineates the core mechanisms governing D-mannose's entry into cells, its subsequent metabolic fate, and the signaling pathways it modulates.

D-mannose, a C-2 epimer of glucose, plays a crucial role in various physiological processes, including protein glycosylation and immune regulation.[1][2] Its entry into the cellular environment is a multi-faceted process, primarily mediated by two major classes of transporters: the facilitated glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs). While it shares these transporters with glucose, the kinetics and specificity of D-mannose transport exhibit unique characteristics.[3][4]

Mechanisms of Cellular Uptake

D-mannose traverses the cell membrane through two principal mechanisms: facilitated diffusion and secondary active transport.

Facilitated Diffusion via GLUT Transporters

The transport of D-mannose into many cell types occurs via facilitated diffusion, a passive process driven by the concentration gradient of the sugar. This is primarily mediated by members of the solute carrier family 2 (SLC2A), commonly known as GLUT transporters.[3][5] While most GLUT transporters can accommodate D-mannose, the affinity for mannose is generally lower than for glucose.[6]

However, there is evidence suggesting the existence of a more specific, high-affinity mannose transporter that is not as readily competed by glucose.[7] This putative transporter is characterized by a lower uptake constant (Kuptake) compared to the millimolar range typical for glucose transport via GLUTs.[7] Further research is needed to definitively identify and characterize this specific transporter.

Sodium-Dependent Co-transport via SGLT Transporters

In addition to facilitated diffusion, D-mannose can be actively transported into cells against its concentration gradient through secondary active transport. This process is coupled to the co-transport of sodium ions (Na+) and is mediated by members of the solute carrier family 5 (SLC5A), or SGLT transporters.[8][9] This mechanism is particularly prominent in the epithelial cells of the small intestine and the renal tubules.[8][10]

Notably, SGLT4 (encoded by the SLC5A9 gene) has been identified as a key transporter with a higher affinity for D-mannose than for glucose, suggesting a significant role in the intestinal absorption and renal reabsorption of mannose.[11][12][13]

Quantitative Analysis of D-mannose Transport

The efficiency and kinetics of D-mannose transport can be quantified by determining the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). These parameters vary depending on the transporter involved and the cell type.

| Transporter/System | Cell Type/Tissue | Km/Kuptake | Vmax | Reference(s) |

| Putative Mannose-Specific Transporter | Various mammalian cell lines | 30-70 µM | Sufficient for glycoprotein synthesis | [7] |

| GLUT1 | Human erythrocytes, HL-60 cells | 6 mM | Not specified | Not specified |

| GLUT2 | Not specified | 125 mM | Not specified | [6] |

| SGLT4 | COS-7 cells expressing human SGLT4 | 2.6 mM (for AMG, inhibited by mannose) | Not specified | [14] |

Note: AMG (α-methyl-D-glucopyranoside) is a non-metabolizable glucose analog used to study SGLT activity. Data for Vmax is often not explicitly stated in the initial literature and can vary significantly based on experimental conditions.

Experimental Protocols for Studying D-mannose Transport

The investigation of D-mannose uptake and transport relies on a set of established experimental protocols. Below are detailed methodologies for two key assays.

Radiolabeled D-mannose Uptake Assay in Adherent Cells

This assay measures the uptake of radiolabeled D-mannose into cultured cells, providing insights into transport kinetics and the effects of inhibitors.

Materials:

-

Adherent cells cultured in 24-well plates

-

D-[2-³H]-mannose or D-[¹⁴C]-mannose

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Inhibitors (e.g., phloretin, phloridzin, cytochalasin B, unlabeled D-glucose, unlabeled D-mannose)

-

Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Seed cells in 24-well plates and grow to confluence.

-

Preparation: On the day of the experiment, aspirate the growth medium and wash the cells twice with pre-warmed HBSS.

-

Pre-incubation: Add 500 µL of HBSS to each well. For inhibition studies, add the desired concentration of inhibitor and pre-incubate for 15-30 minutes at 37°C.

-

Initiation of Uptake: To start the transport assay, add a known concentration of radiolabeled D-mannose (e.g., 1 µCi/mL) to each well.

-

Incubation: Incubate the plates for a specific time course (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS containing a high concentration of unlabeled D-mannose (e.g., 10 mM) to displace any non-specifically bound radiolabel.

-

Cell Lysis: Add 500 µL of lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.

-

Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Calculate the rate of uptake and determine Km and Vmax values by performing the assay with varying concentrations of radiolabeled D-mannose.

Vesicular Transport Assay using Brush Border Membrane Vesicles (BBMVs)

This in vitro method allows for the study of transport across the apical membrane of epithelial cells, isolated from the influence of cellular metabolism.

Materials:

-

Fresh or frozen small intestine or kidney cortex tissue

-

Homogenization buffer (e.g., 300 mM mannitol, 5 mM EGTA, 12 mM Tris-HCl, pH 7.4)

-

MgCl₂ solution

-

Uptake buffer (e.g., 100 mM mannitol, 100 mM NaCl or KCl, 20 mM HEPES-Tris, pH 7.4)

-

Radiolabeled D-mannose

-

Inhibitors

-

Nitrocellulose filters (0.45 µm pore size)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

BBMV Preparation:

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Add MgCl₂ to a final concentration of 10 mM to selectively aggregate non-brush border membranes.

-

Centrifuge at a low speed to pellet the aggregated membranes.

-

Collect the supernatant containing the BBMVs and centrifuge at a high speed to pellet the vesicles.

-

Resuspend the BBMV pellet in the appropriate uptake buffer.

-

-

Transport Assay:

-

Pre-load the BBMVs with an intravesicular buffer (e.g., containing KCl).

-

Initiate the transport by mixing a small volume of the BBMV suspension with the uptake buffer containing radiolabeled D-mannose and any inhibitors. The uptake buffer will typically contain NaCl to create a sodium gradient.

-

Incubate for a defined period at room temperature or 37°C.

-

Terminate the uptake by adding a large volume of ice-cold stop solution (e.g., uptake buffer without radiolabel).

-

Rapidly filter the mixture through a nitrocellulose filter to trap the vesicles.

-

Wash the filter with additional ice-cold stop solution to remove any external radiolabel.

-

-

Quantification:

-

Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

-

Data Analysis:

-

Calculate the amount of D-mannose transported into the vesicles per unit of protein over time.

-

Signaling Pathways Modulated by D-mannose

Beyond its role in glycosylation, D-mannose actively participates in cellular signaling, particularly in the context of the immune system.

Induction of Regulatory T cells (Tregs)

D-mannose has been shown to promote the differentiation of naive T cells into immunosuppressive Tregs.[2] This process is initiated by the uptake of D-mannose, which leads to an increase in fatty acid oxidation and subsequent production of reactive oxygen species (ROS). Both ROS and the upregulation of integrin αvβ8 contribute to the activation of latent transforming growth factor-beta (TGF-β), a key cytokine for Treg differentiation.[2][8]

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Proteomic analysis of brush-border membrane vesicles isolated from purified proximal convoluted tubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. D-mannose suppresses macrophage IL-1β production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation of brush border membrane vesicles from fresh and frozen bovine intestine for nutrient uptake studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation and properties of brush-border membrane vesicles from human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [The action of inhibitors of sugar transport phlorizin, phloretin and cytochalasin B in model systems] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. D-mannose suppresses macrophage IL-1β production | CiNii Research [cir.nii.ac.jp]

A Comparative Analysis of the Biological Activities of D-Mannose and L-Mannose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the biological activities of D-mannose and its stereoisomer, L-mannose. D-mannose, a naturally occurring monosaccharide, is an active participant in mammalian metabolism, playing crucial roles in glycosylation, immune modulation, and cellular signaling. In stark contrast, L-mannose is largely biologically inert in mammals due to the high stereospecificity of cellular transporters and metabolic enzymes. This document details the metabolic pathways, cellular uptake mechanisms, and receptor interactions of both isomers, supported by quantitative data where available. Furthermore, it provides detailed experimental protocols for the key assays used to elucidate these differences and visualizes critical pathways and experimental workflows using Graphviz diagrams.

Introduction: The Stereochemical Dichotomy of Mannose

D-mannose and L-mannose are epimers of glucose, differing in the stereochemical configuration of the hydroxyl group at the C2 position. While sharing the same chemical formula, this seemingly minor structural variance leads to profoundly different biological activities. D-mannose is a naturally occurring sugar found in various fruits and is also synthesized endogenously from glucose. It serves as a vital precursor for the synthesis of glycoproteins and glycolipids, and has demonstrated therapeutic potential in the prevention of recurrent urinary tract infections (UTIs) and in the management of certain congenital disorders of glycosylation (CDGs).

Conversely, L-mannose is not naturally abundant in biological systems and is not metabolized by human enzymes, which exhibit strict chiral specificity. This inherent biological inactivity renders L-mannose primarily a tool for biochemical research, often used as a negative control to study the stereospecificity of biological processes. This guide will delve into the molecular basis for these differences, presenting a detailed comparison of their interactions with key biological components.

Comparative Biological Activity

The biological divergence of D- and L-mannose stems from the stereospecificity of proteins that interact with monosaccharides, including cellular transporters, enzymes, and receptors.

Cellular Uptake and Transport

D-mannose is transported into mammalian cells via facilitated diffusion through hexose transporters of the SLC2A family (GLUTs). While not having a dedicated transporter, studies have shown a specific uptake mechanism for D-mannose with a Kuptake of approximately 30-70 µM. In contrast, L-mannose is not efficiently absorbed by intestinal glucose transporters like GLUT5, and its cellular uptake is negligible. This initial checkpoint significantly limits any potential biological activity of L-mannose.

Metabolism: A Tale of Two Isomers

Once inside the cell, D-mannose is readily integrated into metabolism. It is first phosphorylated by hexokinase (HK) to D-mannose-6-phosphate. This intermediate can then be either isomerized to fructose-6-phosphate by phosphomannose isomerase (PMI) to enter glycolysis or converted to D-mannose-1-phosphate by phosphomannomutase (PMM2) to serve as a precursor for glycosylation pathways.

Mammalian hexokinases exhibit a high affinity for D-mannose. For instance, hexokinase from bloodstream forms of Trypanosoma brucei gambiense has a Km of 155.8 µM for D-mannose. In contrast, due to the stereospecificity of the enzyme's active site, L-mannose is not a substrate for hexokinase and thus cannot enter the metabolic pathways. Similarly, phosphomannose isomerase is specific for the D-isomer of mannose-6-phosphate.

Role in Glycosylation

D-mannose is a cornerstone of N-linked glycosylation, a critical post-translational modification of proteins. It is the precursor for the synthesis of dolichol-phosphate-mannose, the mannosyl donor for the growing glycan chain. The availability of D-mannose is therefore essential for the proper folding, stability, and function of a vast array of proteins. L-mannose, being metabolically inert, does not participate in these glycosylation processes.

Receptor Binding and Signaling

D-mannose and its derivatives are recognized by various cell surface receptors, most notably the mannose receptor (CD206) , a C-type lectin primarily expressed on macrophages and dendritic cells. This interaction is crucial for innate immunity, mediating the recognition and phagocytosis of pathogens expressing mannose-containing glycans on their surface. The binding of D-mannose to these receptors can also trigger intracellular signaling cascades, leading to immunomodulatory effects. For example, D-mannose has been shown to suppress macrophage activation and IL-1β production. L-mannose, due to its different stereochemistry, does not bind to the mannose receptor and therefore does not elicit these signaling events.

Another significant interaction of D-mannose is with the FimH adhesin on the pili of uropathogenic Escherichia coli (UPEC). By binding to FimH, D-mannose competitively inhibits the adhesion of bacteria to the urothelial cells, preventing colonization and subsequent infection. This mechanism forms the basis for its use in preventing recurrent UTIs. L-mannose does not exhibit this inhibitory effect.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the biological interactions of D-mannose and L-mannose. It is important to note that quantitative data for L-mannose is scarce, a direct consequence of its biological inactivity.

Table 1: Enzyme Kinetics

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Citation |

| Hexokinase | D-Mannose | 155.8 | 0.93 | Trypanosoma brucei gambiense | |

| Hex |

The Enzymatic Synthesis of D-Mannose: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of biocatalytic routes for the production of D-mannose from alternative monosaccharide feedstocks, detailing enzymatic pathways, experimental protocols, and quantitative comparisons to guide research and development in the pharmaceutical and biotechnological sectors.

D-Mannose, a C-2 epimer of D-glucose, is a naturally occurring monosaccharide with significant and expanding applications in the pharmaceutical and nutraceutical industries. Notably, it is recognized for its role in preventing urinary tract infections and its potential implications in glycosylation-related therapeutic strategies. Traditional methods for D-mannose production, such as extraction from plant biomass (e.g., palm kernel) and chemical synthesis, often face challenges related to low yields, high costs, and environmental concerns[1]. Consequently, enzymatic synthesis has emerged as a highly promising alternative, offering superior specificity, milder reaction conditions, and a more sustainable manufacturing footprint.[1]

This technical guide provides a comprehensive overview of the core enzymatic strategies for synthesizing D-mannose from other abundant and cost-effective monosaccharides, primarily D-fructose and D-glucose. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the key enzymes, their catalytic mechanisms, and practical experimental protocols. All quantitative data are summarized in structured tables for straightforward comparison, and key pathways and workflows are visualized through diagrams to facilitate comprehension.

Enzymatic Pathways for D-Mannose Synthesis

The enzymatic production of D-mannose predominantly relies on two types of reactions: isomerization and epimerization.[1] Several key enzymes have been identified and characterized for their efficacy in these conversions.

Isomerization of D-Fructose to D-Mannose

The isomerization of the ketose D-fructose to the aldose D-mannose is a direct and widely explored route. Two main classes of isomerases are employed for this purpose.

-

D-Mannose Isomerase (MIase, EC 5.3.1.7): This enzyme specifically catalyzes the reversible isomerization between D-fructose and D-mannose.[2] The equilibrium of this reaction typically favors D-fructose, with the ratio of D-mannose to D-fructose being approximately 25:75 to 35:65.[3][4]

-

D-Lyxose Isomerase (LIase, EC 5.3.1.15): While its primary substrate is D-lyxose, many D-lyxose isomerases exhibit broad substrate specificity and can effectively catalyze the isomerization of D-fructose to D-mannose.[5] Thermostable D-LIases are of particular interest for industrial applications to enhance reaction rates and minimize microbial contamination.[5]

Epimerization and Isomerization from D-Glucose

D-glucose, being the most abundant and inexpensive monosaccharide, is an attractive starting material for D-mannose production.

-

Cellobiose 2-Epimerase (CEase, EC 5.1.3.11): This enzyme catalyzes the epimerization of the C-2 position of various aldoses. Notably, cellobiose 2-epimerase from sources like Caldicellulosiruptor saccharolyticus can directly convert D-glucose to D-mannose.[6] This enzyme can also exhibit isomerization activity, producing some D-fructose as a byproduct.[6]

-

Coupled Enzyme System: D-Glucose Isomerase and D-Lyxose Isomerase: A highly effective one-pot synthesis strategy involves the co-expression of D-glucose isomerase (GI) and D-lyxose isomerase (LI) in a microbial host such as Escherichia coli.[7][8] In this system, D-glucose is first isomerized to D-fructose by GI, and the resulting D-fructose is then immediately converted to D-mannose by LI.[7][8] This sequential reaction pulls the overall equilibrium towards the formation of D-mannose.[7][8]

Phosphorylated Intermediate Pathway

An alternative route involves phosphorylated sugars, which are common intermediates in cellular metabolism.

-

Mannose-6-Phosphate Isomerase (M6PI or PMI, EC 5.3.1.8): This enzyme facilitates the interconversion of D-mannose-6-phosphate (M6P) and D-fructose-6-phosphate (F6P).[9] In a synthetic pathway, D-glucose can be converted to D-glucose-6-phosphate and then to D-fructose-6-phosphate through glycolysis enzymes. M6PI can then be used to produce D-mannose-6-phosphate, which would subsequently be dephosphorylated to yield D-mannose.

Quantitative Data on Enzymatic D-Mannose Synthesis

The efficiency of D-mannose production is highly dependent on the choice of enzyme, its source, and the specific reaction conditions. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Isomerization of D-Fructose to D-Mannose

| Enzyme | Source Organism | Substrate Conc. (g/L) | Temp (°C) | pH | Cofactor | Conversion/Yield | Productivity (g/L/h) | Reference |

| D-Mannose Isomerase | Pseudomonas syringae | 100 | 45 | 7.5 | - | 25% | - | [10] |

| D-Mannose Isomerase | Bacillus subtilis (recombinant) | 500 | - | - | - | 27.75% | 23.12 | [11] |

| D-Mannose Isomerase | Bacillus subtilis (recombinant) | 600 | - | - | - | 27.22% | 27.22 | [11] |

| D-Lyxose Isomerase | Providencia stuartii | 300 | 35 | 7.5 | 1 mM Mn²⁺ | 25% | 75 | [12] |

| D-Lyxose Isomerase | Thermosinus sp. (recombinant) | 400 | 60 | 6.5 | - | 25.4% | 11.28 | [1] |

| D-Lyxose Isomerase | Bacillus velezensis | 500 | 55 | 6.5 | 0.1 mM Co²⁺ | ~22% | 18.46 | [5] |

| D-Lyxose Isomerase (mutant) | Caldanaerobius polysaccharolyticus | 600 | 65 | 6.5 | 1 mM Mn²⁺ | ~26% (after 24h) | ~6.5 | [13] |

Table 2: Conversion of D-Glucose to D-Mannose

| Enzyme(s) | Source Organism(s) | Substrate Conc. (g/L) | Temp (°C) | pH | Cofactor(s) | D-Mannose Yield (g/L) | Reaction Time (h) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | Cellobiose 2-Epimerase | Caldicellulosiruptor saccharolyticus | 500 | 75 | 7.5 | - | 75 | 3 |[6] | | D-Glucose Isomerase & D-Lyxose Isomerase (co-expressed) | Acidothermus cellulolyticus & Thermosediminibacter oceani | 400 | 65 | 6.5 | Co²⁺ | 60 | 8 |[7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of D-mannose.

Protocol for D-Mannose Production using Co-expressed D-Glucose Isomerase and D-Lyxose Isomerase in E. coli

This protocol is based on the one-pot conversion of D-glucose to D-mannose using whole-cell catalysts.[7][8]

1. Recombinant Strain Construction:

- Synthesize the genes for D-glucose isomerase (e.g., from Acidothermus cellulolyticus) and D-lyxose isomerase (e.g., from Thermosediminibacter oceani) with codon optimization for E. coli.

- Clone the synthesized genes into a suitable co-expression vector (e.g., pETDuet-1) to generate the recombinant plasmid.

- Transform the recombinant plasmid into an expression host strain, such as E. coli BL21(DE3).

2. Cultivation and Induction:

- Inoculate a single colony of the recombinant E. coli into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking.

- Transfer the overnight culture into a larger volume of fresh LB medium and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

- Induce protein expression by adding IPTG (isopropyl-β-D-thiogalactopyranoside) to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 25°C) for 12-16 hours.

3. Whole-Cell Biocatalysis:

- Harvest the induced cells by centrifugation (e.g., 6000 x g for 10 min at 4°C).

- Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.5) and resuspend to a desired cell density.

- Prepare the reaction mixture containing:

- D-glucose: 400 g/L

- Phosphate buffer (50 mM, pH 6.5)

- CoCl₂: 1 mM

- Resuspended whole cells.

- Incubate the reaction mixture at 65°C with gentle agitation for up to 8 hours.

4. Product Analysis:

- Periodically take samples from the reaction mixture.

- Terminate the enzymatic reaction by boiling the sample for 10 minutes.

- Centrifuge the sample to remove cell debris.

- Analyze the supernatant for the concentrations of D-glucose, D-fructose, and D-mannose using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a carbohydrate analysis column) and a refractive index detector.

Protocol for D-Mannose Production using Cellobiose 2-Epimerase

This protocol describes the direct conversion of D-glucose to D-mannose using a purified recombinant enzyme.[6]

1. Enzyme Expression and Purification:

- Clone the gene for cellobiose 2-epimerase (e.g., from Caldicellulosiruptor saccharolyticus) into an expression vector with a purification tag (e.g., His-tag).

- Express the protein in E. coli as described in Protocol 3.1.

- Lyse the harvested cells (e.g., by sonication) and centrifuge to obtain a cell-free extract.

- Purify the recombinant enzyme from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

- Dialyze the purified enzyme against a suitable storage buffer.

2. Enzymatic Reaction:

- Prepare the reaction mixture in a final volume as desired:

- D-glucose: 500 g/L

- Phosphate buffer (e.g., 50 mM, pH 7.5)

- Purified cellobiose 2-epimerase.

- Incubate the reaction at 75°C for 3 hours.

3. Product Quantification:

- Terminate the reaction and analyze the product composition (D-glucose, D-mannose, and D-fructose) by HPLC as described in Protocol 3.1.

General Protocol for D-Mannose Quantification using Coupled Enzymatic Assay

This method allows for the specific quantification of D-mannose in a mixture of hexoses.[14][15]

1. Reagents and Enzymes:

- Hexokinase (HK)

- Phosphomannose isomerase (PMI)

- Phosphoglucose isomerase (PGI)

- Glucose-6-phosphate dehydrogenase (G6PDH)

- ATP (adenosine triphosphate)

- NADP⁺ (nicotinamide adenine dinucleotide phosphate)

- Reaction buffer (e.g., HEPES or Tris-HCl buffer)

2. Assay Procedure:

- Prepare a reaction mixture containing the sample, reaction buffer, ATP, and NADP⁺.

- Step 1 (Glucose and Fructose Quantification): Add HK, PGI, and G6PDH to the mixture. The following reactions occur:

- D-Glucose + ATP --(HK)--> D-Glucose-6-P + ADP

- D-Fructose + ATP --(HK)--> D-Fructose-6-P + ADP

- D-Fructose-6-P <--(PGI)--> D-Glucose-6-P

- D-Glucose-6-P + NADP⁺ --(G6PDH)--> D-Gluconate-6-P + NADPH + H⁺

- Incubate until the reaction is complete and measure the absorbance at 340 nm (A₁). This absorbance corresponds to the amount of NADPH produced from the initial glucose and fructose.

- Step 2 (Mannose Quantification): Add PMI to the cuvette. The following reactions occur:

- D-Mannose + ATP --(HK)--> D-Mannose-6-P + ADP

- D-Mannose-6-P <--(PMI)--> D-Fructose-6-P

- The newly formed F-6-P is converted to G-6-P by PGI and then oxidized by G6PDH, producing more NADPH.

- Incubate until the reaction is complete and measure the final absorbance at 340 nm (A₂).

- The increase in absorbance (A₂ - A₁) is proportional to the amount of D-mannose in the sample.

3. Calculation:

- Calculate the concentration of D-mannose using a standard curve prepared with known concentrations of D-mannose.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key enzymatic pathways and a general experimental workflow.

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. Conversion of mannose to fructose by immobilized mannose isomerase from Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of a d-Mannose Isomerase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5240717A - Process for mannose and mannose isomerase production using mannose isomerase-producing pseudomonas - Google Patents [patents.google.com]

- 5. Recent advances in biotransformation, extraction and green production of D-mannose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a recombinant cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus and its application in the production of mannose from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of d-mannose from d-glucose by co-expression of d-glucose isomerase and d-lyxose isomerase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recombinant Human Mannose-6-phosphate isomerase Protein – enQuire BioReagents [enquirebio.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. [Efficient whole-cell biosynthesis of D-mannose by recombinant Bacillus subtilis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Engineering the thermostability of d-lyxose isomerase from Caldanaerobius polysaccharolyticus via multiple computer-aided rational design for efficient synthesis of d-mannose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic determination of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to D-mannose Concentration in Human Plasma and Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-mannose concentrations in human plasma and tissues, methods for its quantification, and its role in cellular signaling. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and related fields.

D-mannose Concentration in Human Plasma and Tissues

D-mannose is a naturally occurring C-2 epimer of glucose that plays a role in glycoprotein synthesis and immune modulation.[1] Its concentration in human plasma is tightly regulated, and alterations in its levels have been associated with certain disease states.

Plasma Concentrations

Endogenous D-mannose levels in the plasma of healthy individuals are significantly lower than glucose concentrations.[2] Studies utilizing various analytical methods have established a physiological range for plasma D-mannose. Oral supplementation can transiently increase these levels in a dose-dependent manner.

| Condition | Mean Concentration (μg/mL) | Concentration Range/Standard Deviation | Method of Quantification |

| Healthy Individuals | 9.93 | ± 3.37 | HPLC-MS/MS[3] |

| - | 50 - 100 μM | Not specified[4] | |

| - | ~50 μM | Not specified[4][5] | |

| 7.0 | ± 2.2 | Gas Chromatography-Mass Spectrometry (GC-MS)[3] | |

| Patients with Type 2 Diabetes | 23.47 | ± 6.19 | HPLC-MS/MS[6][3] |

| 21.3 | ± 10.5 | Not specified[3] | |

| Post-Oral Administration (<0.2g/kg) | - | 3 to 10-fold increase from baseline | Not specified[4] |

Following oral ingestion, D-mannose is absorbed in the upper intestine, with peak plasma concentrations reached within 60 to 90 minutes.[7] The plasma half-life of D-mannose is approximately 4 hours, with levels returning to baseline within 8 hours.[8]

Tissue Distribution and Concentrations